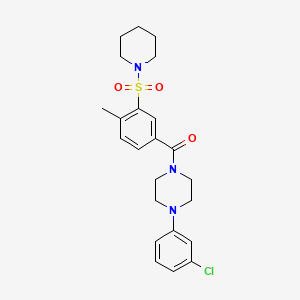
4-(3-Chlorophenyl)piperazinyl 4-methyl-3-(piperidylsulfonyl)phenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including Michael addition, reduction, bromination, and reactions with various amines. For instance, the synthesis of a novel quinolinone derivative involved Michael addition of a secondary amine to an unsaturated carbonyl compound . Another paper describes the synthesis of a key intermediate of cetirizine hydrochloride from 4-chlorobenzophenone through reduction, bromination, and reaction with anhydrous piperazine . Similarly, the preparation of a piperazine ethanol derivative from bromophenylmethyl-4-chlorobenzene and hydroxyethylpiperazine was optimized for reaction conditions . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate methyl and piperidylsulfonyl substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of a quinolinone derivative revealed intermolecular interactions and conformational details . The adduct of hydroxypiperidinyl and piperidinyl methanone showed dihedral angles between the benzene ring and piperidine rings, indicating the spatial arrangement of substituents . These studies provide a foundation for predicting the molecular structure of the target compound, which likely features similar intermolecular interactions and conformational characteristics.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through natural bond orbital analysis and the calculation of local reactivity descriptors . These analyses help identify chemically reactive sites within the molecules, which are crucial for understanding how the target compound might undergo further chemical reactions. The presence of a chlorophenyl group and a piperazine ring in the target compound suggests that it may participate in similar reactions, such as substitutions or additions, depending on the presence of reactive sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated using various spectroscopic techniques and theoretical calculations. For instance, calculated NMR chemical shift values and vibrational wavenumbers were in good agreement with experimental data for a quinolinone derivative . The crystal structure of a piperazin-1-ium picrate monohydrate was stabilized by various hydrogen bonds, which could influence the solubility and stability of the compound . These findings can be extrapolated to estimate the properties of the target compound, such as solubility, stability, and spectroscopic characteristics.
Scientific Research Applications
Synthesis and Evaluation of Ligands for D2-like Receptors
Arylcycloalkylamines, including phenyl piperidines and piperazines with arylalkyl substituents, have been identified as significant pharmacophoric groups in antipsychotic agents. Research indicates that these substituents can enhance the potency and selectivity of the binding affinity at D2-like receptors. The study explored the impact of two key pharmacophoric groups, 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, on the selectivity and potency of synthesized agents at these receptors. The findings suggest that while the specific effects of arylalkyl moieties are unpredictable, the overall structure contributes to selectivity and potency at D2-like receptors (Sikazwe et al., 2009).
Environmental Impact of Chlorophenols
Chlorophenols, including 2-chlorophenol, 3-chlorophenol, and others, have been evaluated for their toxic effects on mammalian and aquatic life. These compounds, known for their moderate toxicity, can lead to considerable toxicity in fish upon long-term exposure. The environmental persistence of chlorophenols depends on the presence of adapted microflora capable of biodegrading these compounds. This study highlights their organoleptic effect and suggests a low bioaccumulation potential (Krijgsheld & Gen, 1986).
Dopamine Receptors and Cognitive Effects
Angiotensin IV and its derivatives are considered in relation to their pro-cognitive effects, mediated partially through dopamine (DA). The interaction with DA-Ang IV suggests potential clinically relevant effects of using antipsychotic and renin-angiotensin system affecting drugs in combination. This review proposes a significant link between cognitive enhancements and the dopamine system (Braszko, 2010).
Organic Synthesis over Metal Cation-exchanged Clay Catalyst
Metal cation-exchanged clays have been reviewed for their use as catalysts in organic synthesis. These catalysts have been applied in a variety of reactions, including Friedel-Crafts alkylation and aromatic alkylation, demonstrating their ability to be regenerated and reused several times. This highlights the versatility and sustainability of using clay catalysts in organic chemical synthesis (Tateiwa & Uemura, 1997).
Studies on 3-azabicyclo [3.3.1] nonanones Derivatives
A review on the synthesis and biological activities of 2,4-diaryl-3azabicyclo[3.3.1]nonanones (3-ABNs) and their derivatives revealed significant antibacterial and antifungal activities. The structural activity relationship indicated that electron-withdrawing groups enhance these activities. This underscores the potential for 3-ABNs in developing new antimicrobial agents (Mazimba & Mosarwa, 2015).
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4-methyl-3-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3S/c1-18-8-9-19(16-22(18)31(29,30)27-10-3-2-4-11-27)23(28)26-14-12-25(13-15-26)21-7-5-6-20(24)17-21/h5-9,16-17H,2-4,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVHZYKGTRHKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)piperazinyl 4-methyl-3-(piperidylsulfonyl)phenyl ketone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

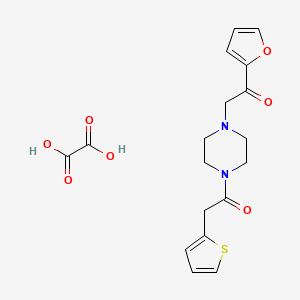
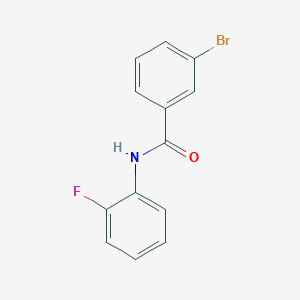
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2505346.png)
![4-(4-Bromophenyl)sulfanyl-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2505348.png)
![2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide](/img/structure/B2505349.png)
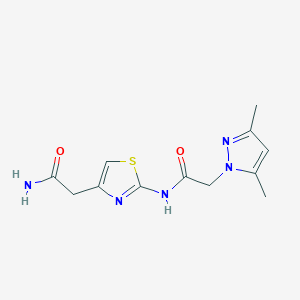

![2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505353.png)
![3-((3-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2505354.png)
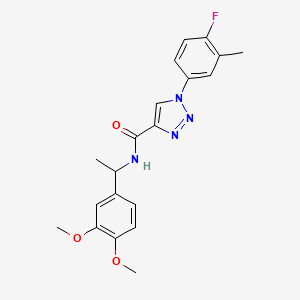
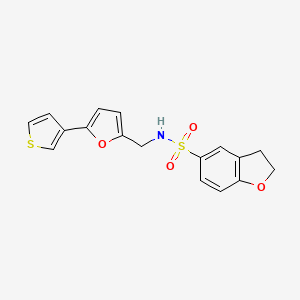
![N-((1-phenylpyrrolidin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2505362.png)
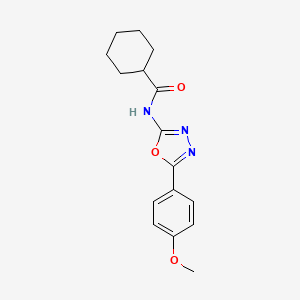
![N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B2505365.png)